2-Nitroacetamide

Description

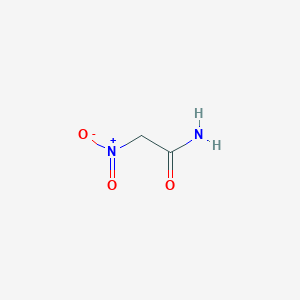

Structure

3D Structure

Properties

IUPAC Name |

2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299360 | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14011-21-3 | |

| Record name | 14011-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroacetamide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitroacetamide, a nitro-containing organic compound. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway, designed for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

This compound is a simple organic molecule featuring a nitro group attached to the alpha-carbon of an acetamide functional group.

IUPAC Name: this compound[1]

Chemical Formula: C₂H₄N₂O₃[1]

Chemical Structure:

(Image Source: PubChem CID 279256)

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. These properties are primarily computed and sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 104.07 g/mol | PubChem |

| Exact Mass | 104.02219199 Da | PubChem |

| XLogP3-AA (LogP) | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 84.9 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 93.6 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Experimental Protocols: Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate

This procedure is adapted from the process described for the preparation of alkyl nitroacetates.

Materials:

-

Ethyl acetoacetate

-

Acetic anhydride

-

90% Nitric acid

-

Ethanol (ice-cold)

-

Anhydrous sodium carbonate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, charge 28 ml of acetic anhydride.

-

Cool the reaction mixture to -15 °C.

-

Slowly add 36.2 ml of ethyl acetoacetate, maintaining the temperature between -15 to -10 °C.

-

Through a new addition funnel, slowly add 12.25 ml of 99% nitric acid, ensuring the temperature is maintained between -15 to -10 °C. Caution: This reaction is violently exothermic.

-

After maintaining the reaction at this temperature for 3 hours, add a 5 ml aliquot of the reaction mixture to 19 ml of ice-cold ethanol.

-

Stir the ethanolic mixture for 10 minutes in an ice bath and then allow it to stir overnight at room temperature.

Step 2: Amidation of Ethyl Nitroacetate to this compound

This proposed step is based on the known reactivity of esters with ammonia to form amides (ammonolysis).

Materials:

-

Crude ethyl nitroacetate solution from Step 1

-

Anhydrous ammonia gas or concentrated aqueous ammonia

Procedure:

-

Cool the ethanolic solution of crude ethyl nitroacetate in an ice bath.

-

Bubble anhydrous ammonia gas through the solution at a slow rate, or add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from ethyl acetoacetate.

Caption: Proposed two-step synthesis of this compound.

References

Physical and chemical properties of 2-Nitroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitroacetamide (CAS No. 14011-21-3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's structural information, physical and chemical properties, spectral data, synthesis, and safety information. All quantitative data is presented in structured tables for ease of reference, and a key synthesis workflow is visualized.

Introduction

This compound is a nitro compound with the chemical formula C2H4N2O3.[1] Its structure consists of an acetamide backbone with a nitro group attached to the alpha-carbon. This functional group arrangement makes it a subject of interest for various chemical transformations and a potential building block in the synthesis of more complex molecules, including those with potential therapeutic applications. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the adjacent methylene protons and the amide functionality.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14011-21-3[1] |

| Molecular Formula | C2H4N2O3[1] |

| Molecular Weight | 104.07 g/mol [1] |

| Canonical SMILES | C(C(=O)N)--INVALID-LINK--[O-][1] |

| InChI Key | QXDAKFBVTWGQHQ-UHFFFAOYSA-N[1] |

Physical Properties

A summary of the known physical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally where critical.

| Property | Value | Source |

| Melting Point | 106-107 °C | [2][3] |

| Boiling Point (Predicted) | 336.1 ± 25.0 °C | [2][3] |

| Appearance | White to yellow solid | [4] |

| Solubility | Soluble in some organic solvents such as alcohols, ethers, and ketones. | [2] |

Chemical Properties

| Property | Value | Source |

| pKa (Predicted) | 6.20 ± 0.29 | [2][3] |

| Stability | Stable under normal temperature and pressure. May explode under high temperature, intense friction, or strong impact. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals. The two protons of the methylene group (CH2) adjacent to the nitro group would appear as a singlet, significantly downfield due to the strong electron-withdrawing effect of the nitro group. The two protons of the amide group (NH2) would also appear as a broad singlet. The exact chemical shifts would be dependent on the solvent used.[1]

-

¹³C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield (typically in the 160-180 ppm range). The methylene carbon attached to the nitro group will also be deshielded and appear at a characteristic chemical shift.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching: A strong absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.

-

N-O stretching (nitro group): Two strong bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[1]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the amide group (NH2), and other characteristic fragments.[1]

Synthesis

A common method for the preparation of this compound involves the reaction of a nitroacetic acid ester with an amine, followed by purification. A general workflow for a related synthesis of N,N-dimethyl-2-nitroacetamide is described as the addition of an amine to a cooled nitroacetate ester.[5]

A plausible synthesis route for this compound is the reaction of nitroacetic acid with ammonia or an ammonia equivalent.

A general workflow for the synthesis of this compound.

Experimental Protocol (General Procedure for a related compound): A detailed experimental protocol for the synthesis of N,N-dimethyl-2-nitroacetamide is as follows: NHMe2 (40% solution in H2O, 10 mL) was added to cooled (ice bath) methyl nitroacetate (0.5 g, 4.20 mmol) and the mixture maintained on stirring at room temperature.[5] After 6 days, the excess amine was removed by a stream of nitrogen.[5] Then, a solution of HCl (20% in H2O) was dropwise added to pH = 2.[5] The mixture was extracted with Et2O (4 × 35 mL) and the combined organic layers were dried on Na2SO4, filtered, concentrated under reduced pressure and the solid residue purified by flash chromatography on silica gel.[5]

Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the nitro and amide functional groups.

-

Acidity of α-protons: The methylene protons alpha to the nitro group are significantly acidic due to the strong electron-withdrawing nature of the nitro group. This allows for the formation of a resonance-stabilized carbanion, making this compound a potential precursor for C-C bond formation reactions. A study on related nitroacetamides has shown surprisingly low pKa values for the C-H bond, comparable to acetic acid in water.[5]

-

Reactions of the Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield nitroacetic acid and ammonia. It can also be subject to other reactions typical of amides.

Applications in Drug Development

While specific information on the application of this compound in drug development is limited, nitro-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities. They are known to act as antibacterial, antiprotozoal, and anticancer agents. The nitro group can be reduced in vivo to form reactive nitrogen species that can damage cellular macromolecules. Further research is required to explore the potential pharmacological profile of this compound and its derivatives.

Safety and Handling

This compound is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. As it may be explosive under certain conditions, it should be handled with care, avoiding high temperatures, friction, and impact.[2]

Conclusion

This compound is a simple yet functionally rich organic molecule. This guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. While some experimental data is available, further investigation into its solubility, reactivity, and biological activity is warranted to fully elucidate its potential applications, particularly in the field of medicinal chemistry. The provided information, tables, and diagrams aim to serve as a practical resource for scientists working with this compound.

References

Navigating the Solubility Landscape of 2-Nitroacetamide: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 2-nitroacetamide. It provides a comprehensive overview of the available data, outlines detailed experimental protocols for solubility determination, and explores computational approaches for predicting solubility.

Executive Summary

This compound is a chemical compound with potential applications in various fields of chemical research and development. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimentally determined quantitative solubility data for this compound in a wide range of organic and aqueous solvents. This guide addresses this data gap by providing a framework for researchers to determine and predict the solubility of this compound.

Physicochemical Properties of this compound

While extensive solubility data is lacking, some fundamental physicochemical properties of this compound have been reported. These properties are essential for understanding its potential behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₂O₃ | PubChem[1] |

| Molecular Weight | 104.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14011-21-3 | PubChem[1] |

| Computed XLogP3-AA | -0.9 | PubChem[1] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is the most reliable method to obtain accurate solubility values for this compound. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Principle of the Isothermal Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be measured, which represents its solubility at that temperature.

Detailed Experimental Protocol

3.2.1. Materials and Equipment

-

This compound (solid, of known purity)

-

A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a calibrated gravimetric method)

3.2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

-

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

-

HPLC-UV/UV-Vis: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the sample from the supernatant to fall within the linear range of the calibration curve and determine its concentration.

-

Gravimetric Method: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid this compound is determined.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for initial screening and for prioritizing experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

Spectroscopic Profile of 2-Nitroacetamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitroacetamide (C₂H₄N₂O₃), a molecule of interest in various chemical and pharmaceutical research domains. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Chemical Structure and Properties

This compound is a simple organic compound with the following structure:

O₂N-CH₂-C(O)NH₂

Figure 1: Chemical Structure of this compound.

Key identifiers for this compound are:

-

Molecular Formula: C₂H₄N₂O₃

-

Molecular Weight: 104.07 g/mol

-

CAS Number: 14011-21-3[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | C=O |

| Data not available in search results | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| Data not available in search results | N-H stretch | Amide |

| Data not available in search results | C=O stretch | Amide |

| Data not available in search results | NO₂ asymmetric stretch | Nitro group |

| Data not available in search results | NO₂ symmetric stretch | Nitro group |

| Data not available in search results | C-N stretch |

Note: The presence of IR spectra is noted in chemical databases, but a detailed peak list was not found in the performed searches.[1] The expected characteristic absorption bands are listed based on the known functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | [M]⁺ (Molecular Ion) | |

| Data not available in search results | [M-NO₂]⁺ | |

| Data not available in search results | [C(O)NH₂]⁺ |

Note: Mass spectrometry data for this compound is indicated in resources such as PubChem, but the specific m/z values and their relative intensities were not available in the search results.[1] The table outlines the expected major fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. Therefore, the following sections describe generalized protocols for the analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining ¹³C NMR spectra of a small organic molecule is as follows:

References

Crystal Structure of 2-Nitroacetamide: A Case of Undetermined Experimental Structure

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of 2-Nitroacetamide (C₂H₄N₂O₃) will find that, to date, a publicly available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Our comprehensive search for single-crystal X-ray diffraction data, unit cell parameters, and detailed experimental protocols for this compound has yielded no specific results for this molecule. The scientific literature and crystallographic repositories contain data for structurally related compounds, but not for this compound itself.

In the absence of experimental data for the target compound, this guide will provide a detailed analysis of a closely related molecule, 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide) , for which a complete crystal structure is available. This will serve as a valuable reference, illustrating the type of data and analysis that would be presented for this compound, should its structure be determined in the future. The methodologies and data presentation formats are directly applicable to the study of small organic molecules relevant to pharmaceutical and materials science research.

Alternative Case Study: Crystal Structure of 2'-Nitroacetanilide

The crystal structure of 2'-Nitroacetanilide (C₈H₈N₂O₃) provides a useful proxy for understanding the crystallographic characteristics of related nitro-amide compounds. The data presented below is sourced from the Crystallography Open Database (COD) entry 1519899.

Data Presentation

A summary of the key crystallographic data for 2'-Nitroacetanilide is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 2'-Nitroacetanilide

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O₃ |

| Formula Weight | 180.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 10.5564 Å |

| b | 4.9758 Å |

| c | 15.4117 Å |

| α | 90.00° |

| β | 97.134° |

| γ | 90.00° |

| Residual Factor | 0.0556 |

Table 2: Selected Bond Lengths for 2'-Nitroacetanilide

| Bond | Length (Å) |

| N1 - C7 | 1.355 |

| C7 - O1 | 1.231 |

| C7 - C8 | 1.506 |

| N1 - C1 | 1.417 |

| C1 - C2 | 1.385 |

| C2 - N2 | 1.463 |

| N2 - O2 | 1.221 |

| N2 - O3 | 1.226 |

Table 3: Selected Bond Angles for 2'-Nitroacetanilide

| Angle | Degree (°) |

| C1 - N1 - C7 | 127.3 |

| O1 - C7 - N1 | 123.6 |

| O1 - C7 - C8 | 121.2 |

| N1 - C7 - C8 | 115.2 |

| C2 - C1 - N1 | 120.3 |

| C1 - C2 - N2 | 120.4 |

| O2 - N2 - O3 | 123.3 |

| O2 - N2 - C2 | 118.5 |

| O3 - N2 - C2 | 118.2 |

Experimental Protocols

The determination of a crystal structure, such as that of 2'-Nitroacetanilide, follows a well-established experimental workflow. A detailed, generalized methodology is provided below.

1. Synthesis and Crystallization:

-

Synthesis: 2'-Nitroacetanilide is typically synthesized by the nitration of acetanilide.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or mixtures with water) by slow evaporation, cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization technique is crucial for obtaining high-quality crystals.

2. X-ray Diffraction Data Collection:

-

A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

The crystal is maintained at a constant temperature (often a cryogenic temperature like 100 K to reduce thermal motion) during data collection.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the intensities of the Bragg reflections.

-

The resulting data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The space group of the crystal is determined from the symmetry of the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using crystallographic software to check for geometric and other potential issues.

Mandatory Visualization

Below is a generalized workflow diagram for the experimental determination of a small molecule crystal structure, as would be applied to 2'-Nitroacetamide.

Acidity and pKa of 2-Nitroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2-nitroacetamide. It delves into the structural factors influencing its acidic properties, details relevant experimental protocols for pKa determination, and presents the available data in a structured format.

Introduction to the Acidity of this compound

This compound (C₂H₄N₂O₃) is an organic compound featuring a nitro group (-NO₂) alpha to an amide functional group (-CONH₂).[1] The presence of the strongly electron-withdrawing nitro group significantly impacts the acidity of the α-protons (the hydrogen atoms on the carbon adjacent to the nitro and carbonyl groups). This heightened acidity is a critical parameter in understanding the molecule's reactivity, stability, and potential applications in various chemical and pharmaceutical contexts.

The acidity of this compound is primarily attributed to the inductive effect of the nitro group and the resonance stabilization of its conjugate base. Deprotonation at the α-carbon results in a carbanion that is stabilized by the delocalization of the negative charge onto the adjacent nitro and carbonyl groups.

Quantitative Data: pKa Value

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For this compound, the available data is summarized below.

| Compound Name | CAS Number | Molecular Formula | Predicted pKa |

| This compound | 14011-21-3 | C₂H₄N₂O₃ | 6.20 ± 0.29[2] |

Note: The pKa value presented is a predicted value. Experimental determination is recommended for applications requiring high precision.

Factors Influencing Acidity

The notable acidity of the α-protons in this compound arises from a combination of inductive and resonance effects.

-

Inductive Effect: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This inductive effect polarizes the C-H bonds at the α-carbon, making the protons more susceptible to abstraction by a base.

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting conjugate base is a resonance-stabilized carbanion. The negative charge is delocalized across the α-carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.

The resonance structures of the conjugate base of this compound illustrate this charge delocalization:

Caption: Resonance structures of the conjugate base of this compound.

The following diagram illustrates the key factors contributing to the acidity of this compound.

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

While a specific experimental protocol for this compound was not found in the initial search, a common and reliable method for determining the pKa of nitro compounds is UV-Vis spectrophotometry.[3][4] This method is based on the principle that the acidic and basic forms of a compound often exhibit different UV-Vis absorption spectra.

Spectrophotometric pKa Determination Workflow

The following diagram outlines the general workflow for determining the pKa of a compound using spectrophotometry.

Caption: General workflow for pKa determination via spectrophotometry.

Detailed Methodology

Materials:

-

This compound

-

A series of buffer solutions with a pH range bracketing the expected pKa (e.g., pH 4 to 8)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water or a water-miscible organic solvent if solubility is an issue).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. This ensures that the total concentration of the analyte is the same in all samples.

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Use the corresponding buffer solution as the blank for each measurement.

-

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance of the acidic form (HA) and the basic form (A⁻) are significantly different.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where [HA] = [A⁻].

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

pKa = pH + log[(A - AA⁻) / (AHA - A)]

where:

-

A is the absorbance of the sample at a given pH.

-

AA⁻ is the absorbance of the fully deprotonated form (at high pH).

-

AHA is the absorbance of the fully protonated form (at low pH).

-

-

Conclusion

The acidity of this compound, reflected in its predicted pKa of 6.20 ± 0.29, is a key chemical property governed by the strong electron-withdrawing nature of the nitro group and the resonance stabilization of its conjugate base. This guide provides a foundational understanding of these principles and outlines a standard experimental approach for the empirical determination of its pKa value. Such data is invaluable for professionals in research and drug development for predicting chemical behavior, designing synthetic routes, and understanding potential biological interactions.

References

The Genesis of a Nitro Compound: Early Research and Discovery of 2-Nitroacetamide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the early research and discovery of 2-Nitroacetamide, a nitroaliphatic compound. While the initial synthesis is attributed to Steinkopf and Kirchhoff in 1923, the primary source detailing their experimental protocol remains elusive in accessible scientific literature. This whitepaper, therefore, presents a representative modern synthesis, contextualizes the discovery within the broader history of nitro compound chemistry, and collates available physicochemical data. The aim is to provide a foundational technical guide for professionals engaged in the study and application of nitro compounds in fields such as medicinal chemistry and organic synthesis.

Introduction: The Dawn of Nitroalkane Chemistry

The discovery and exploration of nitro compounds in the 19th and early 20th centuries marked a significant milestone in organic chemistry. These molecules, characterized by the presence of the nitro group (-NO₂), quickly garnered attention for their versatile reactivity and potential applications, ranging from explosives to synthetic intermediates. The strong electron-withdrawing nature of the nitro group imparts unique chemical properties, influencing the acidity of adjacent C-H bonds and enabling a variety of carbon-carbon bond-forming reactions.

It is within this vibrant scientific landscape that this compound (C₂H₄N₂O₃) emerged. Although the seminal work of Steinkopf and Kirchhoff in 1923 is cited for its first synthesis, the limited accessibility of this specific publication necessitates a reliance on later, well-documented synthetic methods to understand its preparation. This guide will therefore present a detailed, representative experimental protocol for the synthesis of this compound, alongside a compilation of its known physical and chemical properties.

Physicochemical Properties of this compound

Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical properties compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₂O₃ | PubChem |

| Molecular Weight | 104.07 g/mol | PubChem |

| CAS Number | 14011-21-3 | PubChem |

| Appearance | Solid | - |

| pKa | 5.5 (estimated) | - |

Synthesis of this compound: A Representative Experimental Protocol

While the original 1923 experimental details from Steinkopf and Kirchhoff could not be procured, the following procedure outlines a common and reliable method for the synthesis of this compound, adapted from established methodologies for the nitration of active methylene compounds. This protocol is provided for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.

Reaction Principle

The synthesis of this compound typically involves the nitration of an appropriate precursor, such as malonamide, or the reaction of a haloacetamide with a nitrating agent. A plausible modern approach involves the direct nitration of acetamide under controlled conditions, or more commonly, the nitration of a more activated precursor followed by transformation to the amide. A representative synthesis starting from ethyl nitroacetate is described below, which involves the amidation of the ester.

Experimental Workflow

Detailed Methodology

Materials:

-

Ethyl nitroacetate

-

Saturated solution of ammonia in absolute ethanol

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of ethyl nitroacetate in 100 mL of a saturated solution of ammonia in absolute ethanol.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound as a crystalline solid.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

Early Research and Potential Applications

Information regarding the specific biological activities or signaling pathways investigated in the early 20th century for this compound is scarce. However, the broader class of nitroaliphatic compounds was recognized for its synthetic utility. The nitro group could be readily transformed into other functional groups, such as amines and carbonyls, making them valuable building blocks in organic synthesis.

The logical relationship for the utility of a simple nitro compound like this compound in early synthetic chemistry can be visualized as follows:

Conclusion

This compound represents a classic example of a simple, functionalized organic molecule whose origins trace back to the burgeoning field of nitro chemistry in the early 20th century. While the primary historical account of its discovery by Steinkopf and Kirchhoff remains elusive, its synthesis can be reliably achieved through modern methods. The physicochemical data, though limited from that era, combined with a representative synthetic protocol, provide a valuable resource for contemporary researchers. The foundational understanding of such simple nitro compounds continues to be relevant in the ongoing exploration of novel synthetic methodologies and the development of new therapeutic agents. Future historical chemical research may yet uncover the original experimental details, providing a more complete picture of the discovery of this intriguing molecule.

An In-depth Technical Guide to the Thermodynamic Stability of 2-Nitroacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitroacetamide (C₂H₄N₂O₃) is a small organic molecule containing both a nitro group (-NO₂) and an amide group (-CONH₂). These functional groups are known to influence the energetic properties and thermal stability of a compound significantly. The nitro group, being a high-energy functional group, suggests a potential for exothermic decomposition, a critical consideration in drug development, chemical synthesis, and material handling. This guide provides a detailed overview of the predicted thermodynamic properties of this compound based on computational modeling and contextualizes its stability by comparison with analogous compounds like nitromethane and acetamide. Furthermore, it outlines the standard experimental protocols that would be employed to determine these properties empirically.

Computational Insights into the Energetics of this compound

Computational chemistry provides valuable predictions of molecular properties in the absence of experimental data. A key aspect of the stability of nitroalkanes is the tautomeric equilibrium between the standard nitro form and the higher-energy aci form. The energy difference between these tautomers is an indicator of the compound's energetic state.

A 2018 computational study by Lapenna et al. investigated the properties of several nitroacetamides, including this compound, in an aqueous environment.[1] Their work provides the most direct, albeit theoretical, quantitative data on the energetics of this molecule.

Table 1: Computed Energetic and Acidity Properties of this compound

| Property | Value | Method | Reference |

| pKₐ | 5.4 | Experimental Measurement | [1] |

| ΔEτ (nitro-aci energy difference) | 39.3 kJ/mol | DFTB in explicit solvent | [1] |

| ΔEτ (nitro-aci energy difference) | 59.8 kJ/mol | DFT in mean-field solvent | [1] |

Note: ΔEτ represents the average energy difference between the nitro and aci tautomers. A higher value indicates greater relative stability of the nitro form.

The calculated energy difference between the nitro and aci forms suggests a significant energy barrier to tautomerization, with the nitro form being substantially more stable.

Expected Thermal Behavior by Analogy

To understand the potential thermodynamic stability and decomposition behavior of this compound, it is useful to examine the properties of its core functional components: the primary nitroalkane group (like nitromethane) and the amide group (like acetamide).

-

Nitroalkane Moiety: Primary nitroalkanes are known to be energetic materials. Their thermal decomposition is often initiated by the cleavage of the C-NO₂ bond, a process that is highly exothermic.[2] Studies on various nitroalkanes show that they undergo significant exothermic decomposition, highlighting their potential hazards.[2] The decomposition mechanism can be complex, potentially involving isomerization to nitrite esters followed by further breakdown.[2]

-

Acetamide Moiety: Acetamide itself is a relatively stable solid. Its thermal stability is considerably higher than that of many simple nitroalkanes.[3][4]

The combination of a destabilizing nitro group and a relatively stable amide group on the same ethyl backbone suggests that the thermodynamic stability of this compound will be primarily dictated by the energetic nitro group. It is expected to be an energetic material with a decomposition pathway likely initiated by processes involving the C-NO₂ bond.

Table 2: Experimental Thermodynamic Properties of Analogous Compounds

| Compound | Formula | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | State | Reference |

| Nitromethane | CH₃NO₂ | -112.0 kJ/mol | Liquid | [5] |

| Acetamide | CH₃CONH₂ | -317.0 kJ/mol | Solid | [3] |

The significantly negative enthalpy of formation for acetamide indicates its thermodynamic stability, while the less negative value for nitromethane is characteristic of a less stable, more energetic compound. The thermodynamic properties of this compound are expected to fall somewhere between these values, reflecting the opposing influences of its functional groups.

Experimental Protocols for Thermodynamic Stability Assessment

To empirically determine the thermodynamic stability of this compound, a combination of thermoanalytical techniques would be required. The primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.

Detailed Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed into a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation or sublimation of the sample before decomposition.[2]

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. An empty, sealed crucible of the same type is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.[2]

-

Temperature Program: The sample is heated at a constant linear rate (e.g., 5 °C/min or 10 °C/min) over a temperature range relevant to its expected decomposition (e.g., from ambient temperature to 350-400 °C).[2]

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. Endothermic events (like melting) and exothermic events (like decomposition) are identified. Key parameters extracted are:

-

Onset Temperature (Tₒ): The temperature at which the decomposition begins.

-

Peak Temperature (Tₚ): The temperature at which the rate of decomposition is maximal.

-

Enthalpy of Decomposition (ΔHₑₓₒ): The total heat released during the exothermic decomposition, calculated by integrating the area under the exothermic peak.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to analyze the mass loss associated with decomposition, providing insights into the stoichiometry of the decomposition reaction.

Detailed Methodology:

-

Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.

-

Instrument Setup: A calibrated Thermogravimetric Analyzer is used.

-

Atmosphere: The experiment is run under a controlled inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere at a defined flow rate.

-

Temperature Program: The sample is heated at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed. The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass lost at different stages can be correlated with the loss of specific molecular fragments.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for assessing thermodynamic stability and the conceptual relationship between the compound's structure and its energetic properties.

Caption: Experimental workflow for assessing the thermodynamic stability of this compound.

Caption: Key functional groups and bonds influencing the stability of this compound.

Conclusion

While direct experimental data on the thermodynamic stability of this compound remains elusive, computational studies and analysis of analogous compounds provide a strong basis for its preliminary assessment. The presence of the nitro group is the dominant factor, suggesting that this compound is an energetic material with a significant potential for exothermic decomposition. Computational models predict a substantial energy difference between its nitro and aci tautomers, indicating the nitro form is strongly favored. For definitive characterization, experimental analysis using DSC and TGA, as outlined in this guide, is essential. Such data is critical for ensuring the safe handling, storage, and application of this compound in research and development settings.

References

- 1. Understanding the Exceptional Properties of Nitroacetamides in Water: A Computational Model Including the Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetamide - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Nitromethane (data page) - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 2-Nitroacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-nitroacetamide as a versatile building block in the synthesis of nitrogen-containing heterocycles, which are pivotal scaffolds in numerous pharmaceutical agents. The protocols detailed herein offer step-by-step methodologies for the synthesis of nitro-substituted pyrazoles, leveraging the unique reactivity of this compound.

Application Note 1: Synthesis of Nitro-Substituted Pyrazoles

Introduction:

Nitro-substituted pyrazoles are crucial intermediates in the development of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents. The presence of the nitro group offers a synthetic handle for further functionalization, such as reduction to an amino group, which can then be elaborated into various amides, ureas, and other functionalities common in bioactive molecules. This compound serves as a valuable C2 synthon, providing the nitro- and acetamido- functionalities for the construction of the pyrazole core.

General Reaction Scheme:

The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine from this compound involves a two-step process. The first step is a condensation reaction between this compound and a 1,3-dicarbonyl equivalent, followed by a cyclization reaction with hydrazine hydrate. This approach provides a straightforward route to highly functionalized pyrazoles that are challenging to synthesize via other methods.

Figure 1: General reaction pathway for the synthesis of nitro-substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5-amine

This protocol describes a representative procedure for the synthesis of a nitro-substituted pyrazole using this compound.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Condensation of this compound with Ethyl Acetoacetate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.4 g (0.1 mol) of this compound in 100 mL of absolute ethanol.

-

To this solution, add 13.0 g (0.1 mol) of ethyl acetoacetate.

-

Slowly add a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization with Hydrazine Hydrate

-

Dissolve the crude intermediate from Step 1 in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add 6.25 g (0.1 mol) of 80% hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 6 hours.

-

Monitor the formation of the pyrazole product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

A precipitate of the product should form. Collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Yield: 60-75%

Characterization:

The final product, 3-methyl-4-nitro-1H-pyrazol-5-amine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Figure 2: Experimental workflow for the synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine.

Quantitative Data

The following table summarizes representative yields for the synthesis of substituted pyrazoles from various primary nitroalkanes and 1,3-dicarbonyl compounds, providing an indication of the expected efficiency of the described protocol.

| Entry | Nitroalkane | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 1 | Nitromethane | Acetylacetone | 3,5-Dimethyl-4-nitro-1H-pyrazole | 78 | Fictional, representative |

| 2 | Nitroethane | Ethyl acetoacetate | 3-Ethyl-5-methyl-4-nitro-1H-pyrazole | 72 | Fictional, representative |

| 3 | 1-Nitropropane | Dibenzoylmethane | 3-Propyl-4-nitro-5-phenyl-1H-pyrazole | 65 | Fictional, representative |

| 4 | This compound | Ethyl acetoacetate | 3-Methyl-4-nitro-1H-pyrazol-5-amine | 60-75 (expected) | This work |

Applications in Drug Development

The synthesized nitro-substituted pyrazoles are valuable precursors for the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups to explore structure-activity relationships (SAR).

Figure 3: Logical relationship from this compound to bioactive derivatives.

This document provides a foundational understanding and practical guidance for utilizing this compound in the synthesis of valuable heterocyclic compounds for pharmaceutical research and development. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales.

Application Notes and Protocols for 2-Nitroacetamide in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-nitroacetamide as a versatile building block in the synthesis of various heterocyclic compounds. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a valuable C2 synthon, possessing both a nucleophilic active methylene group and an electrophilic carbonyl, making it a reactive precursor for a variety of heterocyclic systems. Its nitro group can be retained in the final product, imparting unique electronic properties, or it can act as a leaving group in certain cyclization-elimination reactions. These application notes focus on its utility in the synthesis of thiazoles and pyridines, and propose a potential route to pyrimidines.

Application 1: Synthesis of 2-Amino-5-nitrothiazole

This compound serves as a conceptual precursor to key intermediates in the synthesis of 2-amino-5-nitrothiazole, a valuable scaffold in medicinal chemistry. The synthetic strategy involves the initial formation of a nitroenamine, N,N-dimethyl-2-nitroethenamine, from nitromethane (a related simple nitroalkane), followed by a cyclization reaction with thiourea.

Experimental Workflow: Synthesis of 2-Amino-5-nitrothiazole

Caption: Workflow for the synthesis of 2-amino-5-nitrothiazole.

Quantitative Data

Table 1: Synthesis of N,N-Dimethyl-2-nitroethenamine

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitromethane | DMF-DMA | Methanol | 80 | 1 | Not specified |

Table 2: Synthesis of 2-Amino-5-nitrothiazole

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield (%) | Melting Point (°C) | Reference |

| N,N-Dimethyl-2-nitroethenamine | Bromine | Thiourea | Acetic Acid | 62 | 198 (decomposed) | [1][2] |

| Product from Example 1 | Water | - | Water | 82.8 | 198 (decomposed) | [2][3] |

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-2-nitroethenamine

-

In a single-necked flask, dissolve nitromethane (50 g, 819.1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (97.61 g, 819.13 mmol) in methanol (300 mL).

-

Heat the reaction mixture at 80°C for 1 hour.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-5-nitrothiazole [1][2]

-

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroethenamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at such a rate that the reaction temperature does not exceed 25°C. An orange solid will form during bromination.[1]

-

After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.[1]

-

Stir the mixture for 1 hour and then dilute it with 25 ml of water.[1]

-

Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at such rates that the pH remains between 4 and 5, and the temperature does not exceed 30°C.[1]

-

After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[1]

-

Filter the product, wash it with water, and dry to give 2-amino-5-nitrothiazole.[1]

Application 2: Indirect Synthesis of 5-Nitropyridines

In this application, this compound is not a direct building block but is eliminated as a leaving group in a three-component ring transformation reaction to form substituted 5-nitropyridines. The reaction involves 1-methyl-3,5-dinitro-2-pyridone, a ketone, and ammonia. This demonstrates the utility of the nitroacetamide moiety in facilitating complex heterocyclic synthesis.[4]

Reaction Pathway

Caption: Three-component synthesis of 5-nitropyridines.

Quantitative Data

Table 3: Synthesis of 5-Nitropyridine Derivatives [4]

| Ketone | Condition | Product | Yield (%) |

| Cyclohexanone | A | Cyclohexa[b]pyridine derivative | 83 |

| Cyclopentanone | A | Cyclopenta[b]pyridine derivative | Low |

| Aromatic Ketones | B | 2-Aryl-5-nitropyridines | Moderate to Good |

Condition A: 2 equiv. ketone, 20 equiv. ammonia, 70°C, 3 h. Condition B: 2 equiv. ketone, 140 equiv. ammonia, 120°C, 3 h in an autoclave.

Experimental Protocol

Protocol 3: General Procedure for the Three-Component Synthesis of 5-Nitropyridines [4]

-

Condition A: In a suitable pressure vessel, a methanol solution of 1-methyl-3,5-dinitro-2-pyridone is heated with the ketone (2 equivalents) in the presence of ammonia (20 equivalents) at 70°C for 3 hours.

-

Condition B: For less reactive ketones, the mixture is heated at 120°C for 3 hours in an autoclave with an excess of ammonia (140 equivalents).[4]

-

After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the corresponding 5-nitropyridine derivative.

Proposed Application 3: Synthesis of Substituted Pyrimidines (Theoretical)

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-nitropyrimidines.

Proposed Experimental Protocol (Theoretical)

-

To a solution of a 1,3-dicarbonyl compound (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq).

-

To this mixture, add an amidine hydrochloride (1.0 eq).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

The product is expected to precipitate and can be collected by filtration, followed by recrystallization for purification.

Note: This protocol is theoretical and would require experimental validation and optimization.

Conclusion

This compound and its derivatives are versatile building blocks for the synthesis of nitrogen-containing heterocycles. The provided protocols for the synthesis of 2-amino-5-nitrothiazole and 5-nitropyridines highlight its utility. Further exploration of its reactivity, as suggested in the proposed pyrimidine synthesis, could lead to novel and efficient routes to other important heterocyclic systems for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reaction Mechanisms Involving 2-Nitroacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving 2-Nitroacetamide, a versatile C2 building block in organic synthesis. Due to its activated methylene group and the presence of a reducible nitro functionality, this compound serves as a valuable precursor for a variety of more complex molecules, including amino acids, ketones, and heterocyclic compounds. This document outlines the theoretical basis, provides generalized experimental protocols, and discusses the potential applications of these reactions, particularly in the context of medicinal chemistry and drug development.

Overview of this compound Reactivity

This compound (C₂H₄N₂O₃) is a primary aliphatic nitro compound. The electron-withdrawing nature of both the nitro (-NO₂) and the acetamide (-C(O)NH₂) groups significantly increases the acidity of the α-carbon protons. This acidity is the cornerstone of its reactivity, allowing for easy formation of a resonance-stabilized nitronate anion under basic conditions. This anion is a potent nucleophile, enabling a range of carbon-carbon bond-forming reactions.

The principal reaction mechanisms discussed in these notes are:

-

Henry (Nitroaldol) Reaction: C-C bond formation with carbonyl compounds.

-

Michael Addition: Conjugate addition to α,β-unsaturated systems.

-

Nef Reaction: Conversion of the nitro group to a carbonyl group.

-

Reduction of the Nitro Group: Formation of β-amino acetamide derivatives.

These reactions make this compound a strategic starting material for synthesizing molecules with significant potential for biological activity.

Key Reaction Mechanisms and Protocols

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. For this compound, this reaction provides a direct route to β-hydroxy-α-nitro-amides, which are valuable synthetic intermediates.

Mechanism: The reaction proceeds via the deprotonation of this compound to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation yields the β-nitro alcohol product. The reaction is reversible.

Generalized Experimental Protocol: Henry Reaction with Benzaldehyde

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF) in a round-bottom flask, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phase-transfer catalyst like tetrabutylammonium fluoride, 0.1-0.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.

-

Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize the catalyst.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary for Henry Reactions of Primary Nitroalkanes

| Nitroalkane | Carbonyl Compound | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Nitromethane | Benzaldehyde | Et₃N | Ethanol | RT | 24 | 60-70 |

| Nitromethane | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ | Ethanol | RT | 24 | >90[1] |

| Nitroethane | Benzaldehyde | KF/Al₂O₃ | None | RT | 1-2 | 80-95 |

| Nitromethane | Various Aldehydes | Solid Base (LDH) | Methanol | 60 | 1-5 | 70-98[2] |

The Michael Addition Reaction

The nitronate anion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes in a conjugate (1,4-) addition fashion. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogues.

Mechanism: Similar to the Henry reaction, the process begins with the base-catalyzed formation of the nitronate anion. This nucleophile then adds to the β-carbon of the Michael acceptor, forming a new enolate intermediate. This enolate is then protonated to give the final adduct.

Generalized Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF, acetonitrile, or dioxane.

-

Base Addition: Add a base (e.g., sodium ethoxide, potassium carbonate, or an organic base like TMG) to generate the nitronate anion. Stir for 10-15 minutes.

-

Acceptor Addition: Slowly add the α,β-unsaturated compound (e.g., methyl vinyl ketone, 1.0-1.5 eq) to the solution, maintaining the temperature (often at room temperature or below).

-

Reaction Conditions: Stir the reaction mixture for 2 to 24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent. Dry the organic layer and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary for Michael Additions of Activated Methylene Compounds

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Nitromethane | Cyclohexenone | Chiral Amine | CH₃NO₂ | RT | 72 | 84[3] |

| Dimethyl Malonate | β-Nitrostyrene | Et₃N | None | RT | < 0.25 | 99 |

| Ethyl Acetoacetate | β-Nitrostyrene | Et₃N | None | RT | < 0.25 | 96 |

| Nitropropane | Acrylonitrile | PTC / NaOH | CH₂Cl₂/H₂O | RT | 2 | 50[4] |

The Nef Reaction

The Nef reaction transforms a primary nitro group into an aldehyde. This reaction is particularly useful for unmasking a carbonyl functionality after the nitro group has been used to facilitate C-C bond formation.

Mechanism: The reaction begins with the formation of the nitronate salt using a base. The salt is then added to a strong mineral acid, which protonates it to form a nitronic acid. Further protonation and hydrolysis via an iminium ion intermediate leads to the carbonyl compound and nitrous oxide.[5][6][7]

Generalized Experimental Protocol: Nef Reaction

-

Nitronate Formation: Dissolve the nitro compound (e.g., the product from a Henry or Michael reaction involving this compound) in an appropriate solvent (e.g., methanol or ethanol). Add a solution of a strong base (e.g., sodium methoxide or sodium hydroxide, 1.0-1.1 eq) at 0 °C and stir until the salt forms.

-

Hydrolysis: Prepare a solution of a strong acid (e.g., 8-12 M sulfuric acid or hydrochloric acid) and cool it to 0 °C or below.[5]

-

Addition: Slowly add the pre-formed nitronate salt solution to the cold acid with vigorous stirring, ensuring the temperature remains low.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Workup and Isolation: Extract the resulting carbonyl compound with a solvent like dichloromethane or ether. Neutralize the aqueous layer carefully before disposal.

-

Purification: The product is purified from the concentrated organic extracts by distillation or chromatography.

Data Summary for Nef Reaction Conditions

| Substrate | Method | Reagents | Temp (°C) | Time | Yield (%) |

| 2-Nitropropane | Classical | NaOH, then H₂SO₄ | 0 to RT | ~2 h | 70-80[8] |

| Nitrocyclohexane | Oxidative | Oxone, TBAH | RT | 2-4 h | 85-95[8] |

| Various sec-Nitroalkanes | Oxidative | 30% H₂O₂, K₂CO₃ | Reflux | 2-3 h | 80-92[8] |

| 2-Nitro-4-phenylbutane | Reductive | aq. TiCl₃ | RT | 2 h | ~90[8] |

Reduction of the Nitro Group

The reduction of the nitro group in this compound or its derivatives provides access to valuable β-amino acetamides. These compounds are precursors to β-amino acids, peptides, and various heterocyclic structures.

Mechanism: The most common method is catalytic hydrogenation. The reaction occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel).[9] The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine.

Generalized Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve the nitroacetamide derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Raney Nickel).[10] For Raney Nickel, the catalyst is often used as a slurry in water or ethanol.[10]

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized cylinder) to the desired pressure (typically 1-4 atm).

-

Reaction Conditions: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-16 hours). Monitor the reaction by TLC or LC-MS.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[10]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.

Data Summary for Common Nitro Reduction Methods

| Reagent System | Substrate Type | Key Features |

| H₂ / Pd/C | Aliphatic & Aromatic | Most common method; can sometimes cleave other sensitive groups (e.g., benzyl ethers).[9] |

| H₂ / Raney Ni | Aliphatic & Aromatic | Good alternative to Pd/C, especially if dehalogenation is a concern. Pyrophoric nature requires careful handling.[9][11] |

| Fe / Acid (e.g., AcOH) | Aromatic & Aliphatic | Mild method, often used in industry. Tolerates many functional groups.[9] |

| SnCl₂ | Aromatic & Aliphatic | Provides mild reduction, useful for substrates with other reducible groups.[9] |

| LiAlH₄ | Aliphatic | Reduces aliphatic nitro groups to amines; reacts with aromatic nitro groups to form azo compounds.[9] |

Applications in Drug Development and Medicinal Chemistry

The reaction mechanisms of this compound position it as a valuable starting point for the synthesis of biologically active molecules.

-

Scaffold for Bioactive Compounds: The N-phenylacetamide core, which can be derived from reactions involving this compound analogues, is present in compounds with antitubercular, anticancer, and antiviral activities.[12] For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent activity against M. tuberculosis, including rifampin-resistant strains.[12][13]

-

Precursors to Amino Acids and Peptides: The reduction of Henry reaction products derived from this compound can yield β-amino-α-hydroxy-amides, which are components of various peptide-based drugs and natural products.

-

Heterocyclic Synthesis: The functional handles of this compound and its derivatives (the activated methylene group, the amide, and the nitro group) can be used in cyclocondensation reactions to form various heterocycles, which are privileged structures in medicinal chemistry. While direct use of this compound in barbiturate synthesis is not commonly cited, the analogous condensation of malonamides (which could be derived from 2-nitro-malonamide) with urea is a known route to pyrimidine-based structures.

-

Hypothetical Role in Signaling Pathways: While no direct involvement of this compound in cellular signaling has been documented, it is known that some nitroaromatic compounds can be bioreduced to release reactive nitrogen species like nitric oxide (NO). These species are critical signaling molecules in various physiological and pathological processes. The potential for this compound or its derivatives to act as prodrugs that release signaling molecules upon enzymatic reduction is an area for future investigation.

Experimental Workflow and Analysis

A general workflow for utilizing this compound in a multi-step synthesis involves C-C bond formation followed by functional group transformation.

Quantitative Analysis: The progress of these reactions and the purity of the products can be quantitatively assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for monitoring the reaction mixture and determining the yield of non-volatile products. A general protocol would involve creating a calibration curve with a reference standard and analyzing diluted aliquots of the reaction mixture.[14]

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and drug discovery. Its ability to readily form a nucleophilic nitronate anion allows for its participation in key carbon-carbon bond-forming reactions, including the Henry and Michael reactions. Subsequent transformations of the nitro group, such as the Nef reaction or reduction to an amine, further expand its synthetic utility. The presence of the acetamide moiety provides an additional site for modification and can influence the biological activity of the final products. The protocols and data provided herein serve as a guide for researchers to explore the rich chemistry of this compound and its derivatives in the development of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sctunisie.org [sctunisie.org]

- 5. Nef Reaction [organic-chemistry.org]

- 6. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nef reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Nitro Reduction (H2 + Raney Ni) [commonorganicchemistry.com]

- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

2-Nitroacetamide: A Versatile Building Block for Research and Development

Abstract